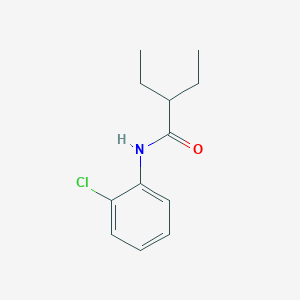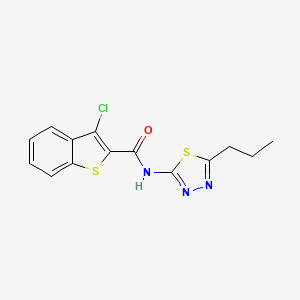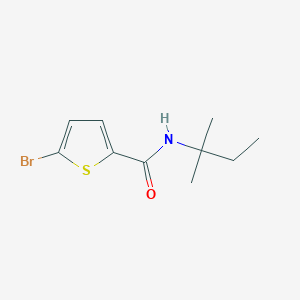
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide, also known as pyrimidinedione, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase by binding to the active site of the enzyme and preventing the conversion of xanthine to uric acid. Pyrimidinedione has also been shown to inhibit the activity of nitric oxide synthase by binding to the heme group of the enzyme and preventing the conversion of L-arginine to nitric oxide.
Biochemical and Physiological Effects
Pyrimidinedione has a range of biochemical and physiological effects, including the inhibition of xanthine oxidase and nitric oxide synthase, as well as the modulation of the NMDA receptor. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in a variety of physiological processes, including inflammation and oxidative stress. Pyrimidinedione has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidinedione has a number of advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and proteins. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including the fact that it may have off-target effects and that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of future directions for the use of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone in scientific research. One potential application is in the development of new drugs for the treatment of conditions such as inflammation and oxidative stress. Pyrimidinedione may also have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of the NMDA receptor. Additionally, further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential off-target effects.
Conclusion
In conclusion, N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone is a chemical compound that has a range of potential applications in scientific research. It can be synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. Pyrimidinedione has advantages and limitations for use in lab experiments, and there are a number of future directions for its use in scientific research. Further research is needed to fully understand the mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone and to identify its potential applications in the treatment of various conditions.
Métodos De Síntesis
Pyrimidinedione can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxypyrimidine with acetic anhydride in the presence of a catalyst such as zinc chloride. Another method involves the reaction of 2,4-dimethoxypyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form N-(4,6-dimethoxy-2-pyrimidinyl)propanamideone.
Aplicaciones Científicas De Investigación
Pyrimidinedione has a range of potential applications in scientific research, including as a tool for studying the function of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, including xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species and nitric oxide, respectively. Pyrimidinedione has also been used as a tool for studying the function of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h5H,4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBWPNPKYAZQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxy-2-pyrimidinyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)